molecular formula C12H8ClN5O2 B13946610 (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine

Katalognummer: B13946610
Molekulargewicht: 289.68 g/mol
InChI-Schlüssel: LFIIRULWZOBJJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is a complex organic compound that combines a pyrimidine ring with an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the chlorination of a pyrimidine derivative, followed by nitration to introduce the nitro group. The indole moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidine-indole compounds.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-3-yl)-amine
  • (6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-7-yl)-amine

Uniqueness

(6-Chloro-5-nitro-pyrimidin-4-yl)-(1H-indol-5-yl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indole moiety makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H8ClN5O2

Molekulargewicht

289.68 g/mol

IUPAC-Name

N-(6-chloro-5-nitropyrimidin-4-yl)-1H-indol-5-amine

InChI

InChI=1S/C12H8ClN5O2/c13-11-10(18(19)20)12(16-6-15-11)17-8-1-2-9-7(5-8)3-4-14-9/h1-6,14H,(H,15,16,17)

InChI-Schlüssel

LFIIRULWZOBJJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.